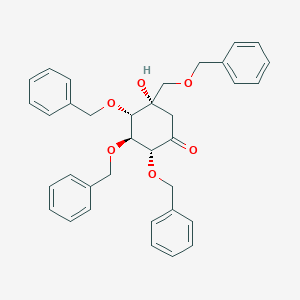

(2R,3S,4S,5S)-2,3,4-Tris(benzyloxy)-5-((benzyloxy)methyl)-5-hydroxycyclohexanone

Beschreibung

Eigenschaften

IUPAC Name |

(2R,3S,4S,5S)-5-hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36O6/c36-31-21-35(37,26-38-22-27-13-5-1-6-14-27)34(41-25-30-19-11-4-12-20-30)33(40-24-29-17-9-3-10-18-29)32(31)39-23-28-15-7-2-8-16-28/h1-20,32-34,37H,21-26H2/t32-,33+,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXHKWBUBUUEFP-SNSGHMKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C(C(C(C1(COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)[C@@H]([C@H]([C@@H]([C@]1(COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452397 | |

| Record name | (2R,3S,4S,5S)-2,3,4-Tris(benzyloxy)-5-[(benzyloxy)methyl]-5-hydroxycyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115250-38-9 | |

| Record name | (2R,3S,4S,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]cyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115250-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,3S,4S,5S)-2,3,4-Tris(benzyloxy)-5-[(benzyloxy)methyl]-5-hydroxycyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5S)-2,3,4-Tris(benzyloxy)-5-((benzyloxy)methyl)-5-hydroxycyclohexanone typically involves the protection of hydroxyl groups followed by selective functionalization. One common method includes:

Protection of Hydroxyl Groups: Starting with a cyclohexanone derivative, hydroxyl groups are protected using benzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Benzylation: The protected intermediate is then subjected to benzylation reactions to introduce benzyloxy groups. This step often involves the use of benzyl bromide and a strong base.

Deprotection and Functionalization: The final step involves deprotection of specific groups and further functionalization to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3S,4S,5S)-2,3,4-Tris(benzyloxy)-5-((benzyloxy)methyl)-5-hydroxycyclohexanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like Jones reagent or PCC (Pyridinium chlorochromate) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can replace benzyloxy groups with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Jones reagent, PCC, or KMnO4 under acidic conditions.

Reduction: LiAlH4 or NaBH4 in anhydrous ether or ethanol.

Substitution: Sodium methoxide or potassium tert-butoxide in methanol or tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or acids, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic organic chemistry, (2R,3S,4S,5S)-2,3,4-Tris(benzyloxy)-5-((benzyloxy)methyl)-5-hydroxycyclohexanone serves as a versatile intermediate for constructing complex molecules. Its multiple functional groups allow for selective reactions, making it valuable in the synthesis of natural products and pharmaceuticals.

Biology and Medicine

The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways. It can be used in the design of enzyme inhibitors or as a probe in biochemical assays.

Industry

In the industrial sector, this compound can be used in the production of fine chemicals and advanced materials. Its ability to undergo various chemical transformations makes it suitable for creating specialized polymers and coatings.

Wirkmechanismus

The mechanism by which (2R,3S,4S,5S)-2,3,4-Tris(benzyloxy)-5-((benzyloxy)methyl)-5-hydroxycyclohexanone exerts its effects depends on its application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The benzyloxy groups can facilitate binding to hydrophobic pockets in proteins, influencing molecular pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Key Differences and Implications

Core Structure: The target compound and cis-3-hydroxy-5-pentadecylcyclohexanone share a cyclohexanone backbone but differ in substituents. The long alkyl chain in the latter increases hydrophobicity (LogP >6), making it suitable for lipid-based applications . Hexanal () and dihydrofuran () derivatives have distinct ring systems, altering reactivity. For example, the aldehyde group in hexanal is more reactive than the ketone in cyclohexanone .

Functional Groups :

- The target compound ’s multiple benzyloxy groups enhance steric hindrance and stability, critical for its role as a synthetic intermediate. In contrast, hydrazones () introduce nucleophilic hydrazide groups, enabling interactions with metal ions or biological targets .

Synthetic Routes :

- The target’s synthesis emphasizes reduction (), while hydrazones rely on condensation reactions (). The hexanal derivative requires sequential benzylation steps .

Applications :

- The target is specialized for diabetes drug synthesis , whereas hydrazones and dihydrofuran derivatives are explored for broad-spectrum pharmacological activities (e.g., antiviral, anti-inflammatory) .

Research Findings and Challenges

- Lipophilicity and Bioavailability: The target’s high LogP (5.66) may limit aqueous solubility, necessitating formulation adjustments for pharmaceutical use. Similar challenges exist for cis-3-hydroxy-5-pentadecylcyclohexanone .

- Stereochemical Complexity: The (2R,3S,4S,5S) configuration of the target compound requires precise synthetic control to avoid diastereomer formation, a challenge less pronounced in simpler analogs like hydrazones .

- Safety Profile : The target compound has moderate hazards (H302: harmful if swallowed; H315: skin irritation), whereas aldehydes like the hexanal derivative pose greater reactivity risks .

Biologische Aktivität

(2R,3S,4S,5S)-2,3,4-Tris(benzyloxy)-5-((benzyloxy)methyl)-5-hydroxycyclohexanone is a complex organic compound with the molecular formula and a molecular weight of approximately 552.67 g/mol. This compound features multiple benzyloxy groups attached to a cyclohexanone core, which contributes to its potential biological activity and utility in synthetic organic chemistry.

Structural Characteristics

- IUPAC Name : this compound

- CAS Number : 115250-38-9

- Molecular Structure : The compound contains three benzyloxy groups and one benzyloxymethyl group attached to the cyclohexanone ring.

Physical Properties

| Property | Value |

|---|---|

| Melting Point | 84-85 °C |

| Boiling Point | 681.9 ± 55.0 °C (Predicted) |

| Density | 1.23 g/cm³ |

| Solubility | Slightly soluble in chloroform and ethyl acetate |

| Color | White to off-white |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors due to the presence of hydrophobic benzyloxy groups. These interactions can modulate enzyme activity and influence metabolic pathways.

Potential Applications

- Enzyme Inhibition : The compound may serve as a lead structure for developing enzyme inhibitors that target specific metabolic pathways.

- Biochemical Probes : It can be utilized in biochemical assays to study enzyme interactions and signaling pathways.

- Synthetic Intermediate : In synthetic organic chemistry, it acts as a versatile intermediate for constructing complex molecules.

Case Studies and Research Findings

Research has indicated that derivatives of this compound exhibit significant biological activities:

- Antimicrobial Activity : Studies on similar compounds have shown that modifications in the benzyloxy groups can enhance antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : Some derivatives have been evaluated for their potential anti-inflammatory effects in preclinical models.

Example Study

A study published in the Journal of Medicinal Chemistry explored the synthesis of derivatives of this compound and their biological evaluations. The results demonstrated that certain modifications led to increased potency against specific targets in cancer cell lines.

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (2R,3S,4S,5S)-2,3,4-Tris(benzyloxy)cyclohexanone | Lacks the benzyloxymethyl group | Less versatile in synthetic applications |

| (2R,3S,4S,5S)-2,3,4,5-Tetrakis(benzyloxy)cyclohexanone | Contains an additional benzyloxy group | Potentially higher reactivity and solubility |

Q & A

Q. How can the stereochemistry of this compound be confirmed experimentally?

To confirm the stereochemical configuration (2R,3S,4S,5S), advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and COSY are critical. For example, coupling constants (J-values) derived from H NMR can reveal axial/equatorial proton orientations, while NOESY cross-peaks indicate spatial proximity of protons in specific stereoisomers . X-ray crystallography is the gold standard for absolute stereochemical assignment, as it provides direct visualization of the crystal lattice structure. Computational methods like molecular modeling (e.g., density functional theory) can corroborate experimental data by simulating energy-minimized conformers .

Table 1: Key NMR Parameters for Stereochemical Analysis

| Proton Position | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | NOESY Correlations |

|---|---|---|---|

| C2-H | ~3.8–4.2 | 8–10 (axial-axial) | C3-H, C5-OH |

| C3-H | ~3.5–3.7 | 6–8 (axial-equatorial) | C4-H, C5-CH2 |

Q. What are the recommended handling and storage protocols for this compound?

The compound is hygroscopic and sensitive to oxidation. Storage should be in sealed, inert containers under dry conditions at 2–8°C to prevent decomposition . Handling requires PPE (gloves, goggles) to avoid skin/eye contact, as indicated by hazard statements H302 (harmful if swallowed) and H319 (causes eye irritation) . For long-term stability, store under argon or nitrogen to protect the benzyl ether groups from hydrolytic cleavage.

Q. Which purification methods are optimal for isolating this compound post-synthesis?

Column chromatography using silica gel with a gradient of ethyl acetate/hexane (20–40% EtOAc) is effective due to the compound’s moderate polarity. Preparative HPLC with a C18 column and acetonitrile/water mobile phase can resolve stereoisomeric impurities. Solubility data (e.g., partial solubility in chloroform and methanol) should guide solvent selection .

Advanced Research Questions

Q. How can contradictions in reported spectral data (e.g., 13^{13}13C NMR shifts) be resolved?

Discrepancies in C NMR shifts often arise from solvent effects, concentration, or instrument calibration. To address this:

- Compare data acquired under identical conditions (e.g., CDCl3 at 25°C).

- Validate using heteronuclear correlation spectroscopy (HSQC/HMBC) to assign carbons unambiguously.

- Cross-reference with computational predictions (e.g., DFT-calculated shifts using Gaussian or ORCA software) .

Example: A reported C=O carbonyl shift of 207 ppm may vary by ±3 ppm due to hydrogen bonding with residual water in deuterated solvents.

Q. What strategies optimize the selective deprotection of benzyl ether groups in this compound?

Benzyl ethers are typically removed via catalytic hydrogenation (H2/Pd-C) or acidic conditions (e.g., BCl3 in CH2Cl2). However, competing side reactions (e.g., ketone reduction) require careful optimization:

- Use low hydrogen pressure (1–5 atm) and room temperature to minimize over-reduction.

- For acid-sensitive substrates, employ transfer hydrogenation with ammonium formate and Pd(OH)2 .

- Monitor reaction progress via TLC (Rf ~0.5 in 30% EtOAc/hexane) or LC-MS.

Q. How can computational modeling predict the compound’s reactivity in glycosylation reactions?

Molecular dynamics (MD) simulations and density functional theory (DFT) can model transition states for glycosidic bond formation. Key steps include:

- Conformational analysis of the cyclohexanone ring to identify reactive chair or boat conformations.

- Calculating activation energies for nucleophilic attack at the anomeric center.

- Validating with experimental kinetic data (e.g., Arrhenius plots) .

Table 2: DFT-Calculated Reactivity Parameters

| Parameter | Value (kcal/mol) |

|---|---|

| Activation energy (Ea) | 18.7 |

| ΔG (Gibbs free energy) | -5.2 |

Q. What analytical methods resolve discrepancies in reported melting points or solubility?

Conflicting physical data (e.g., melting points ranging from 62–64°C) may stem from polymorphic forms or impurities. Use:

- Differential Scanning Calorimetry (DSC) to identify polymorphs.

- Dynamic Vapor Sorption (DVS) to assess hygroscopicity effects on solubility.

- Powder X-ray Diffraction (PXRD) to confirm crystalline homogeneity .

Methodological Notes

- Stereochemical assignments require a combination of experimental (NMR, X-ray) and computational tools.

- Benzyl ether stability is pH- and temperature-dependent; avoid prolonged exposure to protic solvents.

- Spectral validation must account for solvent, concentration, and instrument variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.